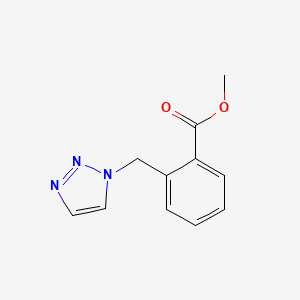
Methyl 2-(triazol-1-ylmethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(triazol-1-ylmethyl)benzoate is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring attached to a benzoate ester. Triazole derivatives are known for their diverse biological activities and have found applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(triazol-1-ylmethyl)benzoate typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles. The general synthetic route involves the following steps:
Preparation of Azide Intermediate: The starting material, 2-bromomethylbenzoate, is reacted with sodium azide to form 2-azidomethylbenzoate.
Click Reaction: The azide intermediate is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(triazol-1-ylmethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Triazole N-oxides.
Reduction: 2-(triazol-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(triazol-1-ylmethyl)benzoate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antifungal, antibacterial, and anticancer agents.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Agriculture: Triazole derivatives are used as fungicides and plant growth regulators.
Mechanism of Action
The mechanism of action of methyl 2-(triazol-1-ylmethyl)benzoate depends on its specific application. In medicinal chemistry, triazole derivatives often act by inhibiting enzymes or interfering with biological pathways. For example, they can inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs. The triazole ring can also interact with metal ions, affecting the function of metalloproteins.
Comparison with Similar Compounds
Methyl 2-(triazol-1-ylmethyl)benzoate can be compared with other triazole derivatives such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the triazole ring with a benzoate ester. This combination imparts unique chemical and biological properties, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 2-(triazol-1-ylmethyl)benzoate |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)10-5-3-2-4-9(10)8-14-7-6-12-13-14/h2-7H,8H2,1H3 |
InChI Key |
XWWAZZXOAGMNQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CN2C=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


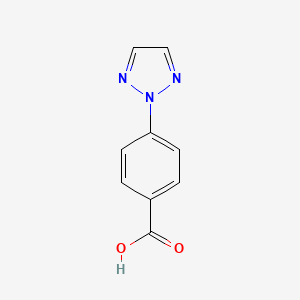
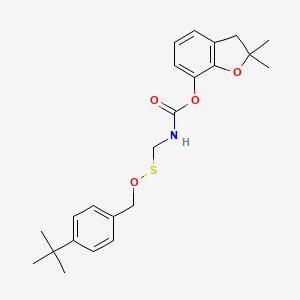


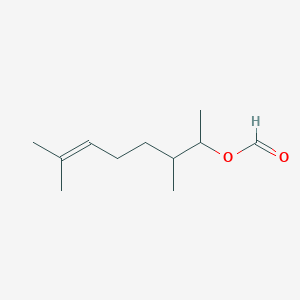
![Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-](/img/structure/B13778630.png)
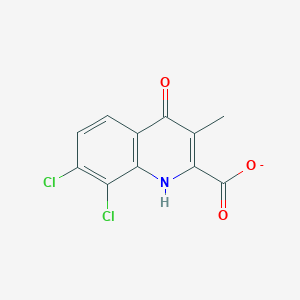
![5-(aminomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,2-diol](/img/structure/B13778639.png)
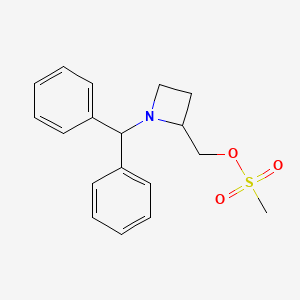
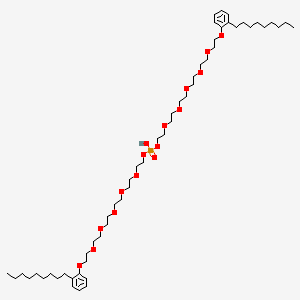
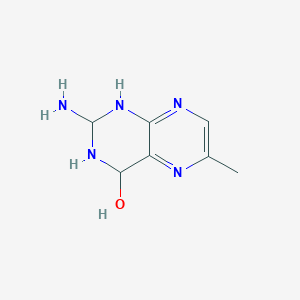
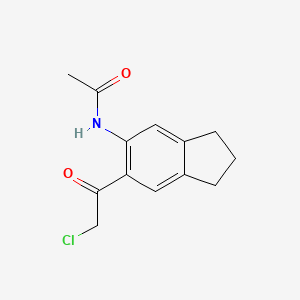
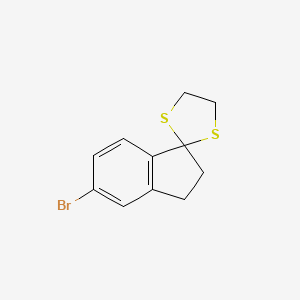
![1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B13778685.png)
